molecular formula C16H13BrFNO B11468526 N-(5-bromo-2-cyclopropylphenyl)-4-fluorobenzamide

N-(5-bromo-2-cyclopropylphenyl)-4-fluorobenzamide

Cat. No.: B11468526
M. Wt: 334.18 g/mol
InChI Key: DOIIMMPWFGANGP-UHFFFAOYSA-N
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Description

N-(5-bromo-2-cyclopropylphenyl)-4-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a cyclopropyl group, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-cyclopropylphenyl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the bromination of 2-cyclopropylphenylamine, followed by the introduction of the fluorobenzamide group through an amide coupling reaction. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-cyclopropylphenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(5-bromo-2-cyclopropylphenyl)-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-cyclopropylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-cyclopropylpyrimidine
  • 5-bromo-2-cyclopropylphenylboronic acid
  • 5-bromo-2-cyclopropylthiophene-3-carboxylic acid

Uniqueness

N-(5-bromo-2-cyclopropylphenyl)-4-fluorobenzamide stands out due to its unique combination of a bromine atom, a cyclopropyl group, and a fluorobenzamide moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding affinity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C16H13BrFNO

Molecular Weight

334.18 g/mol

IUPAC Name

N-(5-bromo-2-cyclopropylphenyl)-4-fluorobenzamide

InChI

InChI=1S/C16H13BrFNO/c17-12-5-8-14(10-1-2-10)15(9-12)19-16(20)11-3-6-13(18)7-4-11/h3-10H,1-2H2,(H,19,20)

InChI Key

DOIIMMPWFGANGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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